mTOR inhibitor-13
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Overview
Description
mTOR inhibitor-13 is a compound that targets the mechanistic target of rapamycin (mTOR), a serine/threonine-specific protein kinase. mTOR plays a crucial role in regulating cellular metabolism, growth, and proliferation by forming and signaling through two protein complexes, mTORC1 and mTORC2 . mTOR inhibitors, including this compound, are used to treat various human diseases, such as cancer, autoimmune diseases, and neurodegeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mTOR inhibitor-13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions for this compound are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
mTOR inhibitor-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
mTOR inhibitor-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study mTOR signaling pathways and their regulation.
Biology: Investigates the role of mTOR in cellular processes such as autophagy, metabolism, and cell growth.
Medicine: Explores its potential as a therapeutic agent for treating cancers, autoimmune diseases, and neurodegenerative disorders.
Industry: Utilized in drug development and formulation studies to create new mTOR-targeting therapies
Mechanism of Action
mTOR inhibitor-13 exerts its effects by binding to the intracellular protein FKBP-12, forming a complex that binds to mTOR. This binding inhibits the activity of mTOR, thereby regulating cellular processes such as protein synthesis, cell growth, and survival . The inhibition of mTORC1 and mTORC2 signaling pathways is crucial for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to mTOR inhibitor-13 include:
Rapamycin: The prototype mTOR inhibitor.
Temsirolimus: A selective mTOR inhibitor used in cancer treatment.
Everolimus: An mTOR inhibitor used for treating various cancers and preventing organ transplant rejection
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for mTOR, which may result in distinct pharmacological profiles and therapeutic benefits compared to other mTOR inhibitors .
Properties
Molecular Formula |
C24H22N6O2S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridin-3-ylurea |
InChI |
InChI=1S/C24H22N6O2S/c31-24(27-17-2-1-10-25-12-17)26-16-5-3-15(4-6-16)22-28-20-9-11-33-21(20)23(29-22)30-13-18-7-8-19(14-30)32-18/h1-6,9-12,18-19H,7-8,13-14H2,(H2,26,27,31) |
InChI Key |
IKYYAFMKEGKZGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC(=NC4=C3SC=C4)C5=CC=C(C=C5)NC(=O)NC6=CN=CC=C6 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.